molecular formula C5H5F2NOS B8492751 2-Thiazolemethanol, 4-(difluoromethyl)-

2-Thiazolemethanol, 4-(difluoromethyl)-

Cat. No.: B8492751
M. Wt: 165.16 g/mol
InChI Key: MJLWPEQBDQHCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolemethanol, 4-(difluoromethyl)- is a heterocyclic compound featuring a thiazole ring substituted with a methanol group at position 2 and a difluoromethyl (-CHF₂) group at position 3. The thiazole core, a five-membered ring containing sulfur and nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions with biological targets . The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . Fluorine incorporation is a well-established strategy in drug design, as it improves bioavailability, membrane permeability, and resistance to oxidative metabolism .

The difluoromethyl substituent balances electron-withdrawing effects and moderate lipophilicity, making this compound a promising candidate for therapeutic applications where precise tuning of physicochemical properties is critical .

Properties

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

[4-(difluoromethyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C5H5F2NOS/c6-5(7)3-2-10-4(1-9)8-3/h2,5,9H,1H2

InChI Key

MJLWPEQBDQHCAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CO)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The substitution pattern on the thiazole ring significantly impacts molecular interactions and stability. Below is a comparative analysis of 2-Thiazolemethanol, 4-(difluoromethyl)- with analogs featuring different substituents at position 4:

Compound Name Substituent (Position 4) Electronegativity (Pauling Scale) LogP (Predicted) pKa (Thiazole N) Metabolic Stability
2-Thiazolemethanol, 4-(methyl)- CH₃ 2.55 (C) 1.2 5.8 Moderate
2-Thiazolemethanol, 4-(difluoromethyl)- CHF₂ 3.98 (F) 1.8 5.2 High
2-Thiazolemethanol, 4-(trifluoromethyl)- CF₃ 3.98 (F) 2.5 4.5 Very High
2-Thiazolemethanol, 4-(chloro)- Cl 3.16 (Cl) 1.5 5.5 Moderate-High

Key Observations:

  • Electron-Withdrawing Effects : The difluoromethyl group (-CHF₂) exhibits intermediate electron-withdrawing effects compared to -CF₃ (stronger) and -CH₃ (weaker). This reduces the basicity of the thiazole nitrogen (lower pKa), enhancing bioavailability by increasing the unionized fraction at physiological pH .
  • -CHF₂ strikes a balance between permeability and solubility .
  • Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation grants -CHF₂ and -CF₃ higher metabolic stability than -CH₃ or -Cl .

Pharmacokinetic and Functional Comparisons

  • Bioavailability: The -CHF₂ substituent enhances oral bioavailability compared to -CH₃ due to optimized LogP and reduced first-pass metabolism .
  • Target Binding : Fluorine’s stereoelectronic effects can alter conformational preferences. For example, -CHF₂ may facilitate weaker hydrogen bonding compared to -OH or -NH₂ but stronger van der Waals interactions than -CH₃ .

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